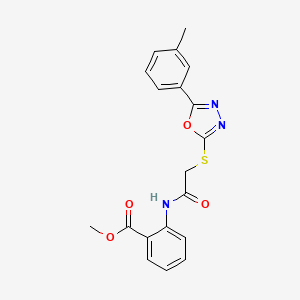
4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is notable for its unique structural features, including a cyclopropyl group and a methylsulfonyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt specific biochemical pathways, leading to therapeutic effects. Detailed studies on its binding affinity and molecular docking simulations provide insights into its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds share a pyrimidine core and exhibit similar biological activities, such as enzyme inhibition.
Pyrimido[4,5-d]Pyrimidine Derivatives: These compounds are structurally related and have applications in medicinal chemistry due to their biological activity.
Uniqueness: 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the cyclopropyl and methylsulfonyl groups enhances its stability and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H11N3O2S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
4-cyclopropyl-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)6-4-10-8(9)11-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
VTHPJDYIVHNPKD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B11779751.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11779753.png)




![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)
![tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B11779784.png)




